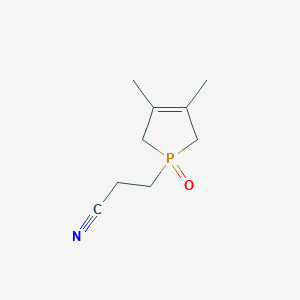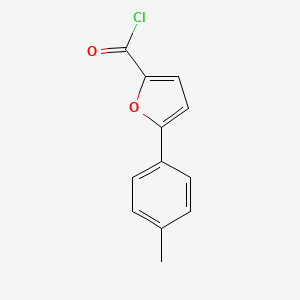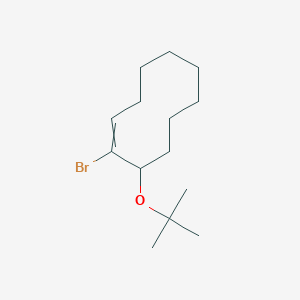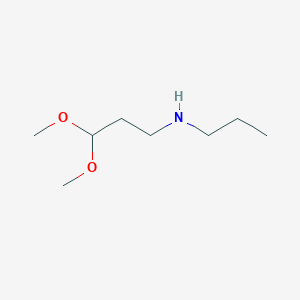
Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester is an organic compound with the molecular formula C10H11NS It is a derivative of thiocyanic acid, where the hydrogen atom is replaced by a 1-methyl-1-phenyl-1,2-ethanediyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester typically involves the reaction of thiocyanic acid with 1-methyl-1-phenyl-1,2-ethanediyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation of the thiocyanic acid.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or ethanol can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding amines or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester involves its interaction with various molecular targets. The thiocyanate group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiocyanic acid, phenylmethyl ester: Similar structure but with a phenylmethyl group instead of a 1-methyl-1-phenyl-1,2-ethanediyl group.
Thiocyanic acid, benzyl ester: Contains a benzyl group instead of a 1-methyl-1-phenyl-1,2-ethanediyl group.
Uniqueness
Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiocyanate esters. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Eigenschaften
CAS-Nummer |
60212-11-5 |
|---|---|
Molekularformel |
C11H10N2S2 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
(2-phenyl-1-thiocyanatopropan-2-yl) thiocyanate |
InChI |
InChI=1S/C11H10N2S2/c1-11(15-9-13,7-14-8-12)10-5-3-2-4-6-10/h2-6H,7H2,1H3 |
InChI-Schlüssel |
OIHTZJIJJISPJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSC#N)(C1=CC=CC=C1)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)


![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)

![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)

